Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate

Description

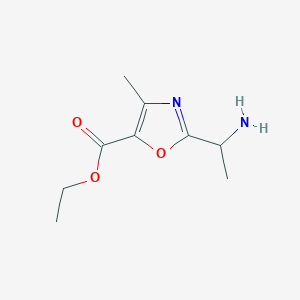

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is a heterocyclic compound featuring an oxazole core substituted with a methyl group at position 4, an ethoxycarbonyl group at position 5, and a 1-aminoethyl side chain at position 2. This structure combines the electron-rich oxazole ring with a primary amine functional group, making it a versatile intermediate in medicinal chemistry and drug design.

Properties

Molecular Formula |

C9H14N2O3 |

|---|---|

Molecular Weight |

198.22 g/mol |

IUPAC Name |

ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate |

InChI |

InChI=1S/C9H14N2O3/c1-4-13-9(12)7-6(3)11-8(14-7)5(2)10/h5H,4,10H2,1-3H3 |

InChI Key |

FPRROMGKAODOOB-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(N=C(O1)C(C)N)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate with 1-aminoethanol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate undergoes various chemical reactions, including:

Oxidation: The aminoethyl group can be oxidized to form corresponding oxides.

Reduction: The oxazole ring can be reduced under specific conditions to yield reduced derivatives.

Substitution: The ethyl ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

Oxidation: Formation of oxazole N-oxides.

Reduction: Formation of reduced oxazole derivatives.

Substitution: Formation of substituted esters or amides.

Scientific Research Applications

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its unique structure.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological macromolecules, while the oxazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their substituents, physicochemical properties, and applications, based on evidence from diverse sources:

*Calculated based on molecular formulas where explicit data were unavailable.

Key Observations:

Structural Impact on Reactivity: The aminoethyl group in the target compound enables nucleophilic reactions (e.g., acylations, Schiff base formations), unlike the chloroethyl analog, which may undergo elimination or SN2 reactions . Thiazole analogs (e.g., tert-butyl derivative in ) exhibit greater π-acidity due to sulfur, enhancing metal coordination compared to oxazoles.

Physicochemical Properties :

- Lipophilicity : The trifluoromethyl group in the chloroethyl analog increases logP (XLogP3 = 2.6) compared to the target compound, likely improving membrane permeability .

- Steric Effects : Bulky substituents (e.g., cyclohexyl in ) reduce reaction yields (25% with 5 mol% Pd catalyst) due to steric hindrance.

Synthetic Utility: The target compound’s primary amine allows for direct functionalization, whereas tert-butyl esters () require deprotection for further modification. Methyl 2-amino-4-methyl-1,3-oxazole-5-carboxylate () serves as a precursor for Boc-protected derivatives, highlighting the role of amino groups in iterative synthesis.

Biological Activity

Ethyl 2-(1-aminoethyl)-4-methyl-1,3-oxazole-5-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant data and research findings.

The synthesis of this compound typically involves the cyclization of precursors such as ethyl 2-bromo-4-methyl-1,3-oxazole-5-carboxylate with 1-aminoethane under basic conditions, often using polar solvents like dimethylformamide (DMF) at elevated temperatures. This compound features a unique combination of functional groups that may enhance its biological reactivity.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. Testing against various bacterial strains has shown promising results:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.0195 mg/mL |

| Escherichia coli | 0.025 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

These values indicate that the compound is particularly effective against Gram-positive bacteria and certain fungi, suggesting potential for development as an antimicrobial agent .

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for anticancer activity. Studies have shown that it can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colorectal carcinoma). The half-maximal inhibitory concentration (IC50) values for these cell lines were found to be approximately:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 45.69 |

| HCT-116 | 45.81 |

These results indicate that the compound may interfere with cancer cell growth and could be a candidate for further drug development .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets within cells. The amino group in the structure allows for hydrogen bonding with biological macromolecules, while the ester group can undergo hydrolysis to release active metabolites. This dual functionality enables modulation of various biochemical pathways, contributing to its observed antimicrobial and anticancer activities.

Case Studies and Research Findings

Several studies have focused on the biological activity of similar oxazole derivatives. For instance, a study on benzoxazole derivatives highlighted their broad range of pharmacological activities including antimicrobial and anticancer effects . This suggests that compounds with similar structures may share common mechanisms or pathways affecting biological systems.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.